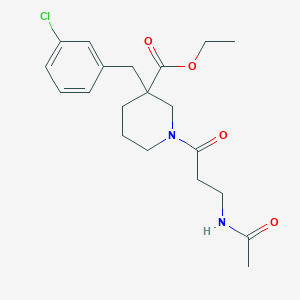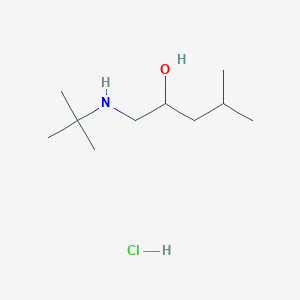![molecular formula C19H14BrN3O5S B4984160 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first discovered by Bayer AG in 2001 and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma. Since then, Sorafenib has been used to treat various types of cancers, including hepatocellular carcinoma, thyroid cancer, and advanced renal cell carcinoma.
作用機序
Sorafenib works by inhibiting the activity of multiple kinases, including RAF, VEGFR, and PDGFR. RAF is a key component of the MAPK/ERK signaling pathway, which is involved in cell growth and survival. VEGFR and PDGFR are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. By inhibiting these kinases, Sorafenib can induce apoptosis, inhibit angiogenesis, and suppress the proliferation of cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the proliferation of cancer cells. Sorafenib has also been shown to have anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the immune response. Additionally, Sorafenib has been studied for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-understood mechanism of action, making it a reliable tool for cancer research. However, Sorafenib also has some limitations. It can be toxic to normal cells, and its effects on the immune system are not well understood. Additionally, Sorafenib has been shown to have limited efficacy in some types of cancer, such as pancreatic cancer.
将来の方向性
There are several future directions for Sorafenib research. One area of interest is the development of new Sorafenib analogs with improved efficacy and reduced toxicity. Another area of interest is the combination of Sorafenib with other cancer treatments, such as immunotherapy. Additionally, Sorafenib has been studied for its potential to treat other diseases, such as malaria and tuberculosis. Further research is needed to fully understand the potential of Sorafenib in these areas.
合成法
The synthesis of Sorafenib involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2-nitroaniline to form 3-{[(4-bromophenyl)amino]sulfonyl}-2-nitroaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. The synthesis process is complex and requires skilled chemists to perform.
科学的研究の応用
Sorafenib has been extensively studied for its therapeutic potential in cancer treatment. It works by inhibiting the activity of multiple kinases, including RAF, VEGFR, and PDGFR, which are involved in the growth and survival of cancer cells. Sorafenib has been shown to induce apoptosis, inhibit angiogenesis, and suppress the proliferation of cancer cells. It has also been studied for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-14-8-10-15(11-9-14)22-29(27,28)16-5-3-4-13(12-16)19(24)21-17-6-1-2-7-18(17)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUTKNNDIPHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4984084.png)
![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)
![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)